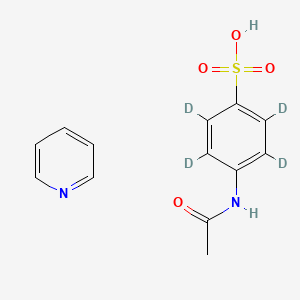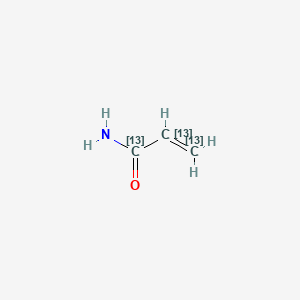
6-Hydroxy Bentazon-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy Bentazon-d7 is a deuterated derivative of Bentazon, a well-known herbicide. The compound has a molecular formula of C10H5D7N2O4S and a molecular weight of 263.32. It is primarily used in scientific research, particularly in the field of proteomics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Bentazon-d7 involves the incorporation of deuterium atoms into the Bentazon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for research-grade chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy Bentazon-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Hydroxy Bentazon-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a standard in mass spectrometry to study protein structures and functions.
Metabolomics: Helps in the identification and quantification of metabolites in biological samples.
Environmental Science: Used to trace the fate and transport of herbicides in the environment.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of 6-Hydroxy Bentazon-d7 is similar to that of Bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in photosystem II. This leads to the disruption of photosynthesis and ultimately the death of the plant.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bentazon: The non-deuterated form of 6-Hydroxy Bentazon-d7.
6-Hydroxy Bentazon: Another derivative of Bentazon without deuterium labeling.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications that require stable isotope labeling. This allows for more precise and accurate measurements in mass spectrometry and other analytical techniques.
Propriétés
Numéro CAS |
1330180-76-1 |
|---|---|
Formule moléculaire |
C10H12N2O4S |
Poids moléculaire |
263.319 |
Nom IUPAC |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2$l^{6} |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D |
Clé InChI |
PVKWIOBXPPFARA-NWOXSKRJSA-N |
SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
Synonymes |
6-Hydroxy-3-(1-methylethyl-d7)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide; _x000B_6-Hydroxybentazone-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)


